molecular formula C11H12N2OS B1388088 4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine CAS No. 1175959-23-5

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine

Cat. No. B1388088
CAS RN: 1175959-23-5
M. Wt: 220.29 g/mol
InChI Key: GJKWAARJYXTOCL-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine, also known as P-MTA, is a synthetic small molecule compound that has been studied for its potential applications in various scientific fields. P-MTA has been shown to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments. In

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonism

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. These receptors are implicated in several disorders, including cardiac hypertrophy, congestive heart failure, hypertension, and more. The compound’s affinity for these receptors suggests it could be valuable in developing treatments for these conditions .

Neurodegenerative Disease Research

Due to the role of alpha1-adrenergic receptors in neurological conditions, this compound may also be relevant in the study of neurodegenerative diseases like Alzheimer’s. It could help understand the disease’s pathophysiology or even serve as a lead compound for developing new therapeutic agents .

Psychiatric Disorder Treatment

The compound’s interaction with neurotransmitter receptors also points to potential applications in treating psychiatric disorders. By modulating receptor activity, it could offer a new approach to managing conditions such as depression .

Synthetic Chemistry

In synthetic chemistry, this compound could be used as a building block for creating a variety of structurally related molecules. Its reactive amine group makes it a versatile precursor for synthesizing new compounds with potential biological activities .

Photodynamic Therapy

Compounds with similar structures have been employed in photodynamic therapy, particularly for treating skin diseases. While not directly used, this compound could inspire the synthesis of new photosensitizers with improved efficacy and safety profiles .

Pharmacokinetics and Drug Development

The compound’s pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been explored, indicating its suitability for further investigation as a drug candidate. This research could lead to the development of new medications with optimal ADME characteristics .

Multicomponent Reaction Utilization

The compound’s structure suggests it could be involved in multicomponent reactions, which are valuable for creating complex molecules efficiently. This application could be particularly useful in drug discovery, where speed and efficiency are crucial .

Ligand for G-Protein-Coupled Receptors

As a ligand for G-protein-coupled receptors, this compound could be used to study receptor dynamics and signaling pathways. This research is fundamental for understanding how drugs exert their effects at the molecular level .

properties

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-5-3-4-6-9(8)14-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKWAARJYXTOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-5-methylthiazol-2-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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